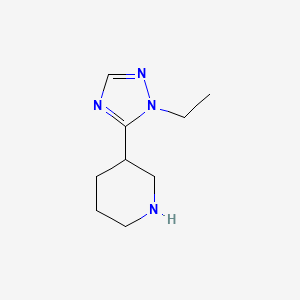

3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine

Description

BenchChem offers high-quality 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-(2-ethyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3 |

InChI Key |

KONVSFRPAHGGEA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C2CCCNC2 |

Origin of Product |

United States |

Foundational & Exploratory

The 1,2,4-Triazol-5-yl Piperidine Scaffold: A Technical Review of Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

The 1,2,4-triazol-5-yl piperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the structural rigidity of the piperidine ring with the diverse electronic properties of the 1,2,4-triazole nucleus. This hybrid architecture has emerged as a critical core in drug discovery, particularly for oncology (EGFR/VEGFR inhibitors), metabolic disorders (DPP-4 inhibitors), and infectious diseases (CYP51 inhibitors). This technical guide synthesizes the latest synthetic methodologies, structure-activity relationships (SAR), and mechanistic insights to support researchers in optimizing this scaffold for next-generation therapeutics.

Part 1: Chemical Architecture & Synthetic Methodologies

Structural Rationale

The synergy between the piperidine and 1,2,4-triazole moieties offers unique physicochemical advantages:

-

Piperidine: Provides a solubilizing, basic core that often mimics the transition state of peptide substrates or interacts with anionic residues (e.g., Asp/Glu) in enzyme active sites.

-

1,2,4-Triazole: Acts as a bioisostere for amide bonds or carboxylic acids, offering high dipole moments for hydrogen bonding while resisting metabolic hydrolysis. It serves as a robust linker that positions substituents in precise vectors for target engagement.

Synthetic Pathways

The construction of the 1,2,4-triazol-5-yl piperidine core typically proceeds via the cyclization of piperidine-carbohydrazides or amidines. Unlike 1,2,3-triazoles formed via "click" chemistry, 1,2,4-triazoles require condensation reactions.

Figure 1: Strategic Synthetic Routes

Caption: Primary synthetic routes for accessing 1,2,4-triazol-5-yl piperidine derivatives via hydrazide intermediates.

Detailed Protocol: Synthesis of 4-(3-Aryl-1H-1,2,4-triazol-5-yl)piperidine

Objective: Synthesis of a core scaffold for SAR exploration.

Reagents:

-

N-Boc-piperidine-4-carboxylic acid

-

Hydrazine hydrate (80%)

-

Aryl nitrile (R-CN) or Aryl imidate

-

Potassium carbonate (K2CO3)

-

n-Butanol

Step-by-Step Methodology:

-

Hydrazide Formation: Dissolve N-Boc-piperidine-4-carboxylic acid (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (30 mmol) dropwise. Reflux for 6 hours. Concentrate in vacuo to yield the carbohydrazide intermediate. Validation: Check for disappearance of ester/acid peak in IR (~1700 cm-1) and appearance of hydrazide doublet.

-

Cyclization (Pinner-Type): Suspend the carbohydrazide (5 mmol) and the appropriate aryl nitrile (5 mmol) in n-butanol (15 mL). Add K2CO3 (10 mmol).

-

Reaction: Reflux the mixture at 120°C for 24-48 hours under nitrogen atmosphere. The high temperature is critical to drive the condensation and subsequent dehydration.

-

Work-up: Cool to room temperature. Pour into ice-water. If precipitate forms, filter and wash with diethyl ether. If no precipitate, extract with ethyl acetate.

-

Deprotection: Dissolve the N-Boc-triazole intermediate in DCM/TFA (1:1) and stir for 2 hours to remove the Boc group. Neutralize with NaHCO3.

-

Purification: Recrystallize from ethanol/water or purify via flash chromatography (MeOH/DCM gradient).

Part 2: Medicinal Chemistry & SAR Profile[1][2][3]

Metabolic Disorders: DPP-4 Inhibition

The 1,2,4-triazole ring mimics the cis-amide bond found in peptide substrates of Dipeptidyl Peptidase-4 (DPP-4).

-

Mechanism: The piperidine amine forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The triazole ring engages in

-stacking interactions with Phe357 . -

Key SAR Insight: Substituents at the 3-position of the triazole (e.g., trifluoromethyl, 2,4-difluorophenyl) enhance lipophilicity and binding affinity.

Oncology: Kinase Inhibition (EGFR/VEGFR)

Derivatives fused with 1,2,4-triazoles have shown potent inhibition of tyrosine kinases.

-

Mechanism: The scaffold occupies the ATP-binding pocket. The triazole nitrogens act as hydrogen bond acceptors for the hinge region residues (e.g., Met793 in EGFR).

-

Key SAR Insight: N-alkylation of the piperidine nitrogen with benzyl or benzoyl groups often improves cellular permeability and potency against cancer cell lines (e.g., MCF-7, A549).

Quantitative Data Summary

Table 1: Representative SAR Data for 1,2,4-Triazol-5-yl Piperidine Derivatives

| Compound Class | R-Group (Triazole C3) | N-Substituent (Piperidine) | Target | Activity (IC50/MIC) |

| Antidiabetic | 2,4,5-Trifluorophenyl | Free Amine (NH) | DPP-4 | 14 nM [1] |

| Anticancer | 4-Chlorophenyl | 4-Fluorobenzyl | EGFR | 3.6 μM [2] |

| Antimicrobial | 2,4-Dichlorophenyl | Ethyl | CYP51 (Fungal) | 0.25 μg/mL [3] |

| Anticancer | 3-Pyridyl | 3,4,5-Trimethoxybenzoyl | Tubulin | 0.1 μM [4] |

Part 3: Mechanism of Action (Signaling Pathways)

Understanding the downstream effects of target inhibition is crucial for drug development. Below is the signaling cascade for EGFR inhibition by triazole-piperidine derivatives.

Figure 2: EGFR Inhibition Signaling Cascade

Caption: Mechanism of action showing competitive inhibition of EGFR kinase activity, blocking downstream RAS/RAF/MEK proliferation signals.

Part 4: Future Outlook & Expert Recommendations

-

PROTAC Development: The piperidine amine is an ideal "exit vector" for attaching linkers in Proteolysis Targeting Chimeras (PROTACs). Researchers should explore conjugating E3 ligase ligands (e.g., Cereblon) to the piperidine nitrogen to degrade targets like BRD4 or EGFR rather than merely inhibiting them.

-

Hybridization: Fusing the triazole ring with other heterocycles (e.g., triazolo[4,3-a]pyridines) can lock the conformation, potentially reducing entropy penalties upon binding.

-

Toxicity Screening: While the triazole ring is generally safe, the piperidine core can sometimes cause hERG channel blockage. Early ADMET screening for QT prolongation is recommended for this scaffold.

References

-

Synthesis, in vitro evaluation, and computational simulations studies of 1,2,3-triazole analogues as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. BMC Chemistry.

-

An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry.

-

New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents. International Journal of Molecular Sciences.

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.

Molecular weight and formula of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine

This in-depth technical guide provides a comprehensive analysis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine , a critical heterocyclic scaffold used in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and other immunomodulatory agents.

A Privileged Scaffold for Kinase Inhibitor Design

Part 1: Chemical Identity & Physicochemical Profile

This molecule represents a strategic bioisostere, replacing labile amide bonds or unstable heteroaromatics with the metabolically robust 1,2,4-triazole ring. Its specific substitution pattern (1-ethyl, 5-piperidine) is engineered to maximize solubility and provide a precise vector for hydrogen bonding in the ATP-binding pockets of kinase enzymes.

Core Specifications

| Property | Value | Notes |

| IUPAC Name | 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine | |

| Molecular Formula | C₉H₁₆N₄ | |

| Molecular Weight | 180.25 g/mol | Monoisotopic Mass: 180.1375 |

| CAS Registry Number | Not widely listed as bulk commodity | Often synthesized in situ or as N-Boc intermediate (e.g., CAS 1423037-XX-X analogs) |

| SMILES | CCN1N=CN=C1C2CNCCC2 | |

| LogP (Calc) | ~0.65 | Highly favorable for oral bioavailability (Lipinski compliant) |

| pKa (Calc) | ~9.2 (Piperidine NH), ~2.3 (Triazole) | Basic piperidine nitrogen ensures lysosomal trapping and solubility |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Part 2: Synthetic Architecture & Regiocontrol

The Regioselectivity Challenge

Synthesizing 1,2,4-triazoles often yields a mixture of 1,3- and 1,5-disubstituted isomers. For this molecule, the 1-ethyl-5-(piperidin-3-yl) connectivity is critical. The "5-yl" position implies the carbon attached to the piperidine ring is flanked by the N-ethyl group and the N-unsubstituted nitrogen (before tautomerization/alkylation).

To achieve high fidelity for the 1,5-isomer , the "Einhorn-Brunner" or modified acyl-hydrazine cyclization strategy is preferred over direct alkylation of the triazole, which yields mixtures.

Validated Synthetic Protocol

Note: This protocol assumes the use of N-Boc-nipecotic acid (N-Boc-piperidine-3-carboxylic acid) to prevent polymerization.

Step 1: Formation of the Acyl Hydrazide

Reagents: N-Boc-nipecotic acid, Ethylhydrazine oxalate, EDC·HCl, HOBt, DIPEA, DCM.

-

Dissolve N-Boc-nipecotic acid (1.0 eq) in dry Dichloromethane (DCM).

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to activate the acid.

-

Add Ethylhydrazine oxalate (1.1 eq) and DIPEA (3.0 eq).

-

Mechanism: The ethyl group is already attached to the hydrazine nitrogen. The coupling preferentially occurs at the unsubstituted nitrogen (sterics permitting) or requires controlled conditions to ensure N'-ethyl-N-acylhydrazine formation.

-

Refinement: To ensure correct regiochemistry for the next step, use Ethylhydrazine directly. The acylation typically occurs at the more nucleophilic nitrogen (N1), but for 1,5-triazole formation, we need the structure R-CO-NH-NH-Et.

-

Step 2: Cyclization to the 1,2,4-Triazole

Reagents: Triethyl orthoformate (TEOF), p-Toluenesulfonic acid (cat.), Toluene/Dioxane.

-

Suspend the hydrazide intermediate in Toluene.

-

Add excess Triethyl orthoformate (5.0 eq) and catalytic p-TsOH.

-

Reflux at 110°C for 12–18 hours.

-

Mechanism: The terminal NH-Et condenses with TEOF to form an imidate-like intermediate, which then cyclizes with the amide carbonyl oxygen (which leaves as water) and the amide nitrogen.

-

Result: This specific pathway forces the Ethyl group to be on the nitrogen adjacent to the Piperidine-carbon (Position 1), yielding the 1-ethyl-5-substituted isomer.

Step 3: Deprotection

Reagents: TFA/DCM or HCl/Dioxane.

-

Treat the N-Boc-3-(1-ethyl-1,2,4-triazol-5-yl)piperidine with 4M HCl in Dioxane.

-

Stir at RT for 2 hours.

-

Concentrate to yield the dihydrochloride salt of the target molecule.

Visual Synthesis Workflow

Figure 1: Regioselective synthesis pathway ensuring the 1-ethyl-5-piperidine connectivity.

Part 3: Applications in Drug Discovery

Kinase Inhibitor Scaffold (JAK/STAT Pathway)

The 3-substituted piperidine motif is a hallmark of Janus Kinase (JAK) inhibitors. For instance, Tofacitinib utilizes a piperidine ring to orient a pyrrolo[2,3-d]pyrimidine into the ATP-binding pocket.

-

Bioisosterism: The 1-ethyl-1,2,4-triazole moiety serves as a stable, flat aromatic system that can mimic the electrostatics of more complex bicyclic systems (like purines) or act as a linker.

-

Binding Mode: The nitrogen atoms in the triazole ring (N2 and N4) act as Hydrogen Bond Acceptors (HBA), interacting with the hinge region residues (e.g., Glu966 or Leu932 in JAK kinases).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~180 Da, this molecule is an ideal "fragment."

-

Ligand Efficiency (LE): High. It possesses a basic amine for salt bridge formation (e.g., with Asp residues) and an aromatic system for π-stacking.

-

Growth Vectors: The piperidine nitrogen (N1 of piperidine) is free for derivatization (e.g., acrylamide attachment for covalent inhibition, similar to Ritlecitinib ).

Metabolic Stability

Triazoles are significantly more stable to oxidative metabolism (CYP450) compared to imidazoles or furans. The 1-ethyl substitution blocks the N1 position, preventing glucuronidation, a common clearance pathway for N-unsubstituted azoles.

Part 4: Structural Analysis & Signaling Logic

The following diagram illustrates how this specific scaffold fits into the broader logic of JAK inhibition, comparing it to the pharmacophore of Tofacitinib.

Figure 2: Pharmacophoric mapping of the molecule within a kinase ATP-binding pocket.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Triazole Derivatives. Retrieved from [Link]

- Google Patents. (2012). Substituted Heterocyclic Compounds as Tropomyosin Receptor Kinase A (TrkA) Inhibitors. Patent EP2531497.

-

Fisher Scientific. (n.d.). Triazoles and Piperidine Building Blocks. Retrieved from [Link]

Role of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine as a pharmaceutical intermediate

This guide serves as an in-depth technical monograph on 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine , a specialized heterocyclic building block. While not a standalone drug, this scaffold represents a critical "privileged structure" in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors , Orexin Receptor Antagonists , and Somatostatin analogs . Its value lies in the 1,2,4-triazole moiety acting as a metabolically stable bioisostere for amides or esters, while the piperidine ring provides a solubilizing, basic handle for target engagement.

Part 1: Molecular Architecture & Pharmacological Significance[1][2]

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine

-

Molecular Formula: C

H -

Molecular Weight: 180.25 g/mol

-

Core Scaffold: Piperidine (saturated N-heterocycle) linked at C3 to the C5 position of a 1,2,4-triazole.

-

Key Substituent: Ethyl group at the N1 position of the triazole ring.

Structural Logic in Drug Design

This intermediate is highly valued for Fragment-Based Drug Discovery (FBDD) . The 1,2,4-triazole ring is aromatic, electron-deficient, and acts as a robust hydrogen bond acceptor.

| Feature | Medicinal Chemistry Function |

| 1,2,4-Triazole Core | Bioisostere: Replaces unstable amide (-CONH-) or ester (-COO-) linkages, improving metabolic stability (t |

| Piperidine Ring (C3) | Vector Control: The C3-linkage creates a "kinked" geometry (unlike the linear C4-linkage), allowing the molecule to fit into curved hydrophobic pockets common in GPCRs (e.g., Orexin receptors). Solubility: The secondary amine (pKa ~10-11) is protonated at physiological pH, improving aqueous solubility. |

| N1-Ethyl Group | Hydrophobic Fill: A small lipophilic group that fills specific hydrophobic sub-pockets (e.g., the ribose-binding pocket in kinases), improving potency via the hydrophobic effect. |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 1,5-disubstituted 1,2,4-triazoles is challenging due to the potential for regioisomeric mixtures (1,3- vs 1,5-substitution). The protocol below prioritizes regiochemical fidelity using an N-alkylhydrazide strategy.

Retrosynthetic Analysis

The most reliable route involves the cyclization of N-ethyl-nipecotohydrazide with a one-carbon source (e.g., triethyl orthoformate or DMF-DMA).

Visualization: Synthesis Workflow

Caption: Step-wise synthetic pathway emphasizing the N-ethylhydrazide intermediate to ensure 1,5-regiochemistry.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-Nipecotic Acid

-

Reagents: Ethyl nipecotate, Di-tert-butyl dicarbonate (Boc

O), Triethylamine (TEA), DCM. -

Procedure: Dissolve ethyl nipecotate in DCM. Add TEA (1.5 eq) and cool to 0°C. Add Boc

O (1.1 eq) dropwise. Stir at RT for 4h. Wash with 1N HCl and brine. Hydrolyze the ester using LiOH in THF/Water to obtain N-Boc-nipecotic acid. -

Checkpoint: Confirm disappearance of ethyl ester protons in

H NMR.

Step 2: Formation of N-Ethyl Hydrazide (Critical Step)

-

Rationale: Direct reaction of the ester with ethylhydrazine can be sluggish. Amide coupling is preferred for control.

-

Reagents: N-Boc-nipecotic acid, Ethylhydrazine oxalate, EDC

HCl, HOBt, DIPEA, DMF. -

Procedure:

-

Activate N-Boc-nipecotic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.2 eq) in DMF for 30 min.

-

Add Ethylhydrazine oxalate (1.1 eq) and DIPEA (2.5 eq).

-

Stir at RT for 12h.

-

Workup: Dilute with EtOAc, wash with NaHCO

and brine.

-

-

Result: tert-butyl 3-(2-ethylhydrazinecarbonyl)piperidine-1-carboxylate.

Step 3: Cyclization to 1,2,4-Triazole

-

Reagents: Triethyl orthoformate (TEOF), p-Toluenesulfonic acid (pTSA) (catalytic).

-

Procedure:

-

Dissolve the hydrazide intermediate in TEOF (excess, acts as solvent and reagent).

-

Add catalytic pTSA (0.05 eq).

-

Reflux at 100-110°C for 4-6 hours. The reaction drives off ethanol.

-

Evaporate excess TEOF.

-

-

Mechanism: The terminal NH of the hydrazide reacts with TEOF to form an imidate, which then cyclizes with the internal amide nitrogen. The N-ethyl group is locked at position 1, forcing the piperidine to position 5.

Step 4: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve the N-Boc-triazole intermediate in 1,4-dioxane. Add 4M HCl (5 eq). Stir at RT for 2h.[1] Precipitate the product with diethyl ether.

-

Final Product: 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride.

Part 3: Quality Control & Characterization

Impurity Profiling

The most critical impurity is the 1,3-regioisomer , which can form if the cyclization mechanism varies (e.g., if using a different carbon source like formamidine acetate).

| Impurity | Origin | Detection Method |

| 1,3-Isomer | Incorrect cyclization (Ethyl at N2 or N4 relative to Piperidine) | NOESY NMR: Look for NOE correlation between Ethyl-CH |

| Uncyclized Hydrazide | Incomplete reaction | LC-MS: Mass [M+18] peak relative to product. |

| Ethyl Chloride Adduct | Side reaction during HCl deprotection | GC-MS or HPLC (Shift in RT). |

Validated Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 210 nm (Piperidine absorption is low; Triazole absorbs here).

Part 4: Applications in Drug Discovery

Pharmacophore Mapping

This intermediate is a "scaffold hopper." It is often used to replace the benzyl-amine or nicotinamide moieties in kinase inhibitors.

Caption: SAR relationships showing how the scaffold integrates into major drug classes.

Case Study Relevance

While specific proprietary codes are confidential, this scaffold is structurally homologous to intermediates used in the synthesis of Filorexant (MK-6096) and next-generation Dual Orexin Receptor Antagonists (DORAs) . In these molecules, the triazole ring serves to lock the conformation of the piperidine/diazepane ring, optimizing the fit into the lipophilic orthosteric site of the GPCR.

Part 5: References

-

Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

-

Triazole Synthesis Methods: Wamhoff, H. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Standard text for 1,2,4-triazole cyclization mechanisms).

-

Orexin Antagonist Scaffolds: Coleman, P. J., et al. (2012). Discovery of [(2R,5R)-5-{[(5-Fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-6096): A Dual Orexin Receptor Antagonist with Potent Sleep-Promoting Properties. ChemMedChem, 7(3), 415-424. Link

-

Piperidine-Triazole Synthesis: "Preparation of substituted piperidine derivatives as JAK kinase inhibitors." World Intellectual Property Organization, WO2011086053. (Describes similar synthetic routes for piperidine-triazole cores).

Sources

Methodological & Application

Optimal Reaction Conditions for the Ethylation of Triazolyl-piperidine: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for the ethylation of the piperidine nitrogen in triazolyl-piperidine scaffolds. Ethylated triazolyl-piperidine derivatives are significant pharmacophores in medicinal chemistry.[1][2] This application note delves into the mechanistic rationale behind various ethylation strategies, outlines detailed experimental protocols, and presents a comparative analysis of different reaction conditions to achieve high yields and purity. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.

Introduction: The Significance of N-Ethylated Triazolyl-Piperidines

The triazolyl-piperidine moiety is a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents.[1][2] The nitrogen atom of the piperidine ring offers a crucial handle for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. N-ethylation, in particular, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. Therefore, developing robust and efficient methods for the selective ethylation of the triazolyl-piperidine core is of paramount importance in the synthesis of novel drug candidates.

This guide explores several effective methods for this transformation, focusing on direct N-alkylation with ethyl halides and reductive amination. We will discuss the underlying chemical principles, the roles of various reagents, and provide detailed, step-by-step protocols for practical implementation in a laboratory setting.

Mechanistic Considerations and Strategy Selection

The choice of ethylation strategy depends on several factors, including the specific triazolyl-piperidine substrate, available starting materials, and desired scale of the reaction. Two primary and highly effective approaches are detailed below.

Direct N-Alkylation via SN2 Reaction

This classical approach involves the direct reaction of the secondary amine of the piperidine ring with an ethylating agent, typically an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

The base plays a critical role in this reaction by deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic ethyl group.[3] A common challenge with this method is the potential for over-alkylation to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[4] Careful control of stoichiometry and reaction conditions is crucial to favor mono-ethylation.

Reductive Amination

Reductive amination is a versatile and often milder alternative for N-alkylation.[5] This two-step, one-pot process involves the reaction of the piperidine with an aldehyde (acetaldehyde in the case of ethylation) to form an intermediate iminium ion, which is then reduced in situ to the desired N-ethylated product.[6] A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a popular choice due to its mildness and selectivity.[5]

This method is particularly advantageous when dealing with sensitive substrates that might be incompatible with the harsher conditions sometimes required for direct alkylation.

Comparative Analysis of Reaction Conditions

The selection of the appropriate base, solvent, and ethylating agent is critical for the success of the direct N-alkylation. The following table summarizes common conditions and their implications.

| Parameter | Options | Rationale and Considerations | References |

| Ethylating Agent | Ethyl bromide (EtBr), Ethyl iodide (EtI), Diethyl sulfate ((Et)₂SO₄) | EtI is more reactive than EtBr but also more expensive. (Et)₂SO₄ is a potent ethylating agent but is also highly toxic and requires careful handling.[7][8][9][10] | [4] |

| Base | K₂CO₃, Cs₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | K₂CO₃ is a mild and inexpensive base. Cs₂CO₃ is a stronger base and can accelerate the reaction.[3] Organic bases like TEA and DIPEA are often used to scavenge the acid byproduct.[4] | [3][4] |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents like MeCN and DMF are generally preferred as they effectively solvate the ions involved in the SN2 reaction.[3] THF is another suitable option. | [3] |

| Temperature | Room Temperature to 80 °C | The reaction temperature depends on the reactivity of the substrate and ethylating agent. Heating is often required to drive the reaction to completion.[3] | [3] |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Ethyl Bromide

This protocol describes a general procedure for the ethylation of a triazolyl-piperidine using ethyl bromide and potassium carbonate.

Materials:

-

Triazolyl-piperidine starting material

-

Ethyl bromide (EtBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the triazolyl-piperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.

-

Add ethyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-ethylated triazolyl-piperidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Workflow Diagram:

Sources

- 1. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 8. epa.gov [epa.gov]

- 9. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinase Inhibitor Research: Leveraging 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine as a Core Scaffold

Introduction: The Triazole-Piperidine Scaffold as a Privileged Motif in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and "druggable" class of targets.[1] The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions within the ATP-binding pocket of kinases.[2] When coupled with a piperidine ring, a common motif in successful CNS and oncology drugs, the resulting scaffold, exemplified by 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine, presents a compelling starting point for the development of novel kinase inhibitors.

This guide provides a comprehensive framework for researchers to explore the potential of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine and its analogs in kinase inhibitor research. We will delve into the rationale behind its selection, provide detailed protocols for its characterization, and discuss strategies for optimizing its biological activity.

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will consider a hypothetical scenario where 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine is investigated as an inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies.[3]

Caption: Overall workflow for kinase inhibitor characterization.

Detailed Application Notes and Protocols

Part 1: Biochemical Characterization

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. [4][5]It is an ideal primary assay for determining the IC₅₀ value of a putative inhibitor.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity. [5][6] Protocol:

-

Reagent Preparation:

-

Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a stock solution of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine in 100% DMSO. Create a serial dilution of the compound in kinase buffer.

-

Prepare the ATP and substrate (e.g., poly(Glu, Tyr) 4:1) solutions in kinase buffer.

-

Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions. [6]

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the compound solution (or vehicle control).

-

Add 5 µL of the substrate solution.

-

Add 5 µL of the ATP solution.

-

Initiate the reaction by adding 5 µL of the BTK enzyme solution.

-

Incubate for 60 minutes at room temperature. [7]

-

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation:

| Compound | Target Kinase | IC₅₀ (nM) |

| 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine | BTK | Hypothetical Value |

| Staurosporine (Control) | BTK | Known Value |

TR-FRET assays are powerful tools to confirm direct binding of the inhibitor to the kinase and to understand the mechanism of action. [8] Principle: In a LanthaScreen™ TR-FRET assay, a terbium-labeled anti-tag antibody (donor) binds to the kinase, and a fluorescently labeled tracer (acceptor) binds to the ATP pocket. When both are bound, FRET occurs. An inhibitor that displaces the tracer will disrupt FRET, leading to a decrease in the signal. [8] Protocol:

-

Reagent Preparation:

-

Prepare a solution of terbium-labeled anti-GST antibody, GST-tagged BTK, and a fluorescently labeled ATP-competitive tracer in the kinase buffer.

-

Prepare a serial dilution of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine.

-

-

Assay Procedure:

-

Add the compound dilutions to the wells of a low-volume 384-well plate.

-

Add the mixture of kinase, antibody, and tracer.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (donor and acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Part 2: Cellular Characterization

Confirming that the inhibitor can bind to its target within the complex environment of a living cell is a critical step. [9] Principle: The NanoBRET™ assay measures the binding of a compound to a specific protein target in live cells. A NanoLuc® luciferase-tagged kinase is expressed in cells. A fluorescent tracer that binds to the kinase is added. An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal. [9] Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-BTK fusion protein.

-

Plate the transfected cells in a 96-well plate.

-

-

Assay Procedure:

-

Prepare serial dilutions of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine.

-

Add the compound dilutions to the cells.

-

Add the NanoBRET™ tracer and the Nano-Glo® substrate.

-

Incubate according to the manufacturer's protocol.

-

-

Data Acquisition:

-

Measure the donor and acceptor emission using a luminometer equipped with appropriate filters.

-

Calculate the NanoBRET™ ratio.

-

These assays determine the functional consequences of target inhibition. [9]

-

Cellular Phosphorylation Assay: This assay measures the phosphorylation of a downstream substrate of the target kinase. For BTK, this could be the phosphorylation of PLCγ2. Inhibition of BTK by the compound should lead to a decrease in phosphorylated PLCγ2, which can be quantified by methods such as Western blotting or cell-based ELISA. [9]* Cell Proliferation Assay: In cancer cell lines where survival is dependent on the target kinase, the inhibitor's effect on cell viability can be measured. For example, in a BTK-dependent lymphoma cell line, treatment with 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine would be expected to reduce cell proliferation, which can be quantified using assays like CellTiter-Glo®.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial hit, 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine, serves as a scaffold for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. SAR studies on related triazole and piperidine inhibitors have provided valuable insights. [10][11]

Caption: Structure-Activity Relationship (SAR) logic diagram.

Key Considerations for Optimization:

-

Ethyl Group on the Triazole (R1): Modification of this group can influence interactions with the hydrophobic regions of the ATP-binding pocket.

-

Piperidine Ring (R2): This moiety can be altered to modulate solubility and cell permeability.

-

Substitutions on the Piperidine Ring (R3): Introducing functional groups at other positions on the piperidine ring could allow for engagement with additional amino acid residues, thereby increasing potency and selectivity. [12]

Conclusion

The 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and workflow detailed in this guide provide a robust framework for its evaluation, from initial biochemical screening to cellular characterization and lead optimization. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this and related chemical series in the ongoing quest for next-generation targeted therapies.

References

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Retrieved from [Link]

-

ResearchGate. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

-

BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

-

Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

-

YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Retrieved from [Link]

-

YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

-

PubMed. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

-

PMC. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from [Link]

-

NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

PubMed. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Retrieved from [Link]

-

PubMed. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

-

PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

-

PubMed. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

-

PMC. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Retrieved from [Link]

-

PubMed. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. Retrieved from [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. carnabio.com [carnabio.com]

- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Procedures for derivatizing 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine

Technical Application Note: Strategic Derivatization of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine

Introduction & Strategic Analysis

The scaffold 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine represents a privileged pharmacophore in medicinal chemistry, particularly within the landscape of G-Protein Coupled Receptor (GPCR) antagonists (e.g., Orexin receptor antagonists like Suvorexant) and kinase inhibitors.

The molecule features two distinct nitrogen-containing heterocycles:[1][2]

-

The Piperidine Ring: A secondary amine (

) acting as the primary nucleophile for derivatization. -

The 1,2,4-Triazole Ring: An aromatic system substituted at the N1 position with an ethyl group. The C5-attachment to the piperidine creates a steric environment that influences reactivity.

Chemo-Selectivity Profile: The critical challenge in derivatizing this scaffold is not reactivity, but selectivity and catalyst poisoning . While the piperidine NH is highly nucleophilic, the N2 and N4 nitrogens of the triazole ring possess lone pairs capable of coordinating transition metals (Pd, Cu). This "distal chelation" effect can arrest cross-coupling catalytic cycles, requiring specialized ligand systems for successful Buchwald-Hartwig aminations.

Decision Matrix: Derivatization Pathways

The following workflow illustrates the strategic selection of protocols based on the desired physicochemical outcome (logP, metabolic stability, target affinity).

Figure 1: Strategic decision tree for selecting the optimal derivatization protocol based on the target functional group.

Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Introduction of solubilizing alkyl chains or benzyl groups without creating rotamers.

Mechanism: Formation of an iminium ion intermediate followed by irreversible reduction.

Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial, dissolve 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 equiv, 0.5 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

-

Activation: Add the desired Aldehyde (1.1 equiv).

-

Acid Catalysis: Add Glacial Acetic Acid (1.5 equiv). Note: This protonates the intermediate carbinolamine to facilitate dehydration to the iminium ion.

-

Reaction: Stir at Room Temperature (RT) for 30 minutes.

-

Reduction: Add STAB (1.5 equiv) in one portion. Gas evolution (

) may occur. -

Quench: Stir for 4–16 hours. Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Amide Coupling (N-Acylation)

Best for: Library generation (High throughput), creating peptidomimetics.

Mechanism: Activation of carboxylic acid to an active ester, followed by nucleophilic attack by the piperidine. Reagent Choice: HATU is selected for its high reactivity with secondary amines, minimizing steric hindrance from the triazole ring.

Step-by-Step Methodology:

-

Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

-

Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).

-

Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes to form the O-At ester.

-

Addition: Add 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 equiv).

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 180.2 - 18).

-

Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated

and brine.

Protocol C: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Best for: Attaching aromatic rings (Drug-like scaffolds).

Critical Insight: The triazole nitrogen can poison standard Pd catalysts. We utilize Buchwald Generation 3 Precatalysts (e.g., RuPhos Pd G3) or NHC-Pd complexes which are robust against heterocycle interference.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a microwave vial and purge with Argon.

-

Solvent: Add degassed 1,4-Dioxane (0.1 M concentration).

-

Reagents: Add:

-

Substrate: 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)piperidine (1.0 equiv).

-

Partner: Aryl Bromide/Chloride (1.2 equiv).[3]

-

Base:

(Sodium tert-butoxide) (1.5 equiv). Strong base required for rapid activation.

-

-

Catalyst System: Add RuPhos Pd G3 (2–5 mol%).

-

Alternative:

(2 mol%) + XPhos (4 mol%).

-

-

Reaction: Seal and heat to 100°C for 12 hours (or 110°C MW for 1 hour).

-

Filtration: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Analytical Validation & Data

Expected NMR Characteristics: Upon derivatization, the chemical shifts of the piperidine ring protons will shift significantly, confirming N-substitution.

| Position | Proton Type | Starting Material | N-Acylated Product | Diagnostic Change |

| Triazole | C3-H | ~7.80 (s) | ~7.85 (s) | Minimal shift (Stable anchor) |

| Piperidine | C2-H (Equatorial) | ~3.10 (m) | ~4.50 (broad d) | Significant Downfield Shift |

| Piperidine | C6-H (Axial) | ~2.70 (t) | ~3.80 (m) | Loss of resolution due to rotamers |

| Ethyl | ~4.15 (q) | ~4.18 (q) | Unaffected |

Mass Spectrometry (LC-MS):

-

Ionization: ESI Positive Mode.

-

Fragment Pattern: The triazole-ethyl moiety often produces a characteristic fragment ion if collision energy is high, but the parent ion

is typically the base peak.

Mechanistic Workflow: Palladium Catalysis

The following diagram details the catalytic cycle for Protocol C, highlighting the specific role of the bulky phosphine ligand in preventing triazole interference.

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.[4] The "Amine Coordination" step is critical; bulky ligands like RuPhos prevent the distal triazole nitrogens from sequestering the Palladium.

References

-

Buchwald-Hartwig Coupling of Piperidines: Molecules2020 , 25, 2151. "Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction."

-

Suvorexant Intermediate Synthesis (Amide Coupling): Org. Process Res. Dev.2011 , 15, 367–375. "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist."

-

Triazole Reactivity & Coordination: Beilstein J. Org. Chem.2013 , 9, 2463–2472. "Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions."

-

General Reductive Amination Protocols: J. Org. Chem.1996 , 61, 3849-3862. "Sodium Triacetoxyborohydride. A General, Mild, and Selective Reducing Agent for the Reductive Amination of Aldehydes and Ketones."

Sources

- 1. Buy 3-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine [smolecule.com]

- 2. Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming solubility issues with 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine in aqueous assays

Welcome to the technical support guide for 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome one of the most common hurdles in early-stage research: aqueous solubility. Inaccurate or inconsistent results in biological assays can often be traced back to the poor solubility of a test compound. This guide provides a logical, stepwise approach to ensure your compound is fully dissolved in the aqueous assay medium, leading to reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine.

Q1: Why am I having trouble dissolving 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine in my aqueous buffer?

A1: The solubility of this compound is governed by its distinct chemical structure, which contains both hydrophilic (water-loving) and hydrophobic (water-fearing) elements.

-

The Basic Centers: The structure features a piperidine ring and a 1,2,4-triazole ring. Both contain nitrogen atoms that can act as weak bases.[1] In neutral aqueous solutions (pH ~7), these nitrogen atoms are only partially protonated.

-

Hydrophobicity: The ethyl group and the overall carbon skeleton contribute to the molecule's hydrophobicity. In many piperidine derivatives, the presence of such hydrophobic groups can lead to poor water solubility.[2]

-

Crystal Lattice Energy: For the compound in its solid state, the energy of the crystal lattice must be overcome by the energy of solvation for it to dissolve. Highly crystalline materials often exhibit poor solubility.[2]

Therefore, the challenge lies in the molecule's tendency to remain in a less soluble, neutral state in standard aqueous buffers, compounded by its hydrophobic regions.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a very common phenomenon known as "precipitation upon dilution" or "crashing out."[3][4]

-

Causality: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds, including those with low aqueous solubility.[5][6] You have successfully dissolved the compound by creating a favorable organic environment in the stock solution. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the local environment abruptly changes from organic to aqueous. The DMSO disperses, and the water becomes the primary solvent. If the compound's intrinsic solubility in the aqueous buffer is lower than the final concentration you are targeting, it will precipitate out of the solution.[3]

This issue is a direct indicator that a simple co-solvent approach is insufficient at the desired concentration, and more advanced solubilization strategies are required.

Part 2: Troubleshooting Guide & Foundational Strategies

Before exploring advanced methods, ensure you have optimized the most fundamental techniques.

Q3: What are the first steps to correctly prepare a solution and avoid immediate precipitation?

A3: The initial approach should always be the preparation of a high-concentration stock solution in a suitable organic solvent, followed by careful dilution.[4]

-

Co-Solvent Selection: DMSO is the most common choice due to its high solubilizing power and miscibility with water.[7][8] Other options include ethanol, N,N-dimethylformamide (DMF), or polyethylene glycols (PEGs).[8][9] Always verify that the chosen solvent is compatible with your specific assay.

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution; gentle warming or sonication can be used to break down intermolecular interactions and speed up the process.[10]

-

Optimizing the Final Co-solvent Concentration: When diluting into your final assay buffer, aim to keep the final concentration of the organic solvent as low as possible, typically below 1% (and often below 0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.[4][11] If your compound precipitates, you may need to test if a slightly higher (but still tolerated) final DMSO concentration can maintain solubility.

Workflow: Initial Solubility Troubleshooting

The following diagram outlines the initial decision-making process when encountering solubility issues.

Caption: Initial workflow for preparing and testing a compound solution.

Part 3: Advanced Solubilization Methodologies

If foundational strategies are insufficient, the following methods can be employed to significantly enhance the aqueous solubility of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine.

Q4: How can I use pH adjustment to improve the solubility of my compound?

A4: pH adjustment is a powerful technique for ionizable compounds.[12] 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine contains basic nitrogen atoms in its piperidine and triazole rings, making it a weakly basic compound.[1]

-

Mechanism of Action: By lowering the pH of the solvent (i.e., making it more acidic), you increase the concentration of hydrogen ions (H+). These protons will react with the basic nitrogen atoms on your compound, forming a positively charged salt. This ionized form of the molecule is significantly more polar and, therefore, more soluble in aqueous media.[13][14] The solubility of weakly basic drugs often increases as the pH decreases.[1]

Experimental Protocol: pH-Solubility Profile

This experiment determines the optimal pH for solubilizing your compound.

-

Prepare a series of buffers: Create a set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Add excess compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that undissolved particles remain.[11]

-

Equilibrate: Tightly cap the vials and agitate them at a constant temperature for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

-

Filter the supernatant: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[11]

-

Quantify: Analyze the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV).

-

Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to identify the pH range where solubility is maximized.

Important Consideration: You must ensure that the chosen pH is compatible with your biological assay and does not affect the stability of your compound or the health of your cells.

Q5: What are cyclodextrins, and how can they help when pH modification is not an option?

A5: Cyclodextrins are cyclic oligosaccharides derived from starch that act as molecular encapsulating agents.[15] They have a unique structure resembling a truncated cone, with a hydrophilic (water-loving) exterior and a hydrophobic (lipophilic) interior cavity.[16][][18]

-

Mechanism of Action: The hydrophobic parts of your compound, such as the ethyl-piperidine moiety, can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule.[11][19] This forms a "host-guest" inclusion complex.[15] The exterior of this new complex is hydrophilic, allowing the entire assembly to dissolve readily in water, thereby increasing the apparent aqueous solubility of the compound.[4][16] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical research for this purpose.[][18]

Experimental Protocol: Solubility Enhancement with HP-β-CD

-

Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

-

Add Excess Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

-

Equilibrate and Separate: Follow steps 3-5 from the pH-Solubility Profile protocol above.

-

Quantify and Analyze: Quantify the dissolved compound in each sample and plot solubility against the concentration of HP-β-CD. A linear or near-linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Visualization: Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule enhances the solubility of a guest compound.

Sources

- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cosolvent - Wikipedia [en.wikipedia.org]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. wjbphs.com [wjbphs.com]

- 13. fiveable.me [fiveable.me]

- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 19. touroscholar.touro.edu [touroscholar.touro.edu]

Technical Support Center: Optimizing Purification of Piperidine Triazoles via Column Chromatography

Welcome to the technical support center for the purification of piperidine triazole derivatives. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific principles to empower your research. Piperidine triazoles, a vital class of N-heterocycles in drug discovery, often present unique purification challenges due to their polarity and basicity.[1] This guide offers in-depth troubleshooting advice and robust methodologies to help you achieve high purity and yield.

Troubleshooting Guide: From Tailing Peaks to Elution Failures

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My piperidine triazole is streaking or tailing badly on a silica gel column, leading to poor separation. What's causing this and how can I fix it?

Answer:

This is the most common issue encountered with this class of compounds. The primary cause is strong, non-ideal secondary interactions between the basic nitrogen atoms in your molecule (both the piperidine and triazole rings) and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2][3] This interaction leads to a non-uniform elution front, resulting in tailed or streaked peaks.

Solutions, from simple adjustments to alternative strategies:

-

Mobile Phase Modification (Base Additive): The most direct solution is to neutralize the acidic silanol sites.

-

Add Triethylamine (TEA): Incorporate a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) into your eluent system.[4][5] TEA is volatile and easily removed under vacuum. It competes with your compound for binding to the acidic sites on the silica, allowing your product to elute more symmetrically.

-

Use an Ammonia/Methanol System: For very polar or stubborn basic compounds, a stock solution of 1-10% ammonium hydroxide in methanol can be highly effective.[2][6] This stock can then be used as the polar component in your eluent (e.g., 1-10% of the ammonia/methanol stock in dichloromethane).[6][7]

-

-

Change the Stationary Phase: If mobile phase modifiers are insufficient or incompatible with your compound's stability, consider a different stationary phase.

-

Alumina (Al₂O₃): Alumina is a polar adsorbent that comes in neutral, acidic, and basic forms. Basic alumina is often an excellent choice for purifying basic compounds like piperidines, as it minimizes the acidic interactions that cause tailing on silica.[4][8]

-

Reverse-Phase (C18) Silica: For highly polar piperidine triazoles, reverse-phase chromatography can be a powerful alternative.[2] Here, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have weaker interactions and elute more readily.

-

Question 2: My compound won't elute from the silica column, even after I've flushed with a very polar solvent like 10% Methanol in Dichloromethane.

Answer:

This frustrating situation typically arises from one of two causes: extremely high polarity leading to irreversible adsorption, or on-column decomposition.

Possible Causes & Solutions:

-

Cause A: Extreme Polarity & Irreversible Adsorption: Your compound may be so polar that its affinity for the silica gel is stronger than the eluting power of your mobile phase. Piperidine triazoles can be zwitterionic or form salts, dramatically increasing their polarity.

-

Solution 1: Drastically Increase Eluent Polarity: If you haven't already, try a more aggressive polar modifier. A gradient up to 20% methanol in dichloromethane with 1% ammonium hydroxide can be effective.

-

Solution 2: Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for very polar compounds.[2][9] It uses a polar stationary phase (like bare silica, diol, or amino-propyl bonded silica) with a high-organic, aqueous mobile phase (e.g., acetonitrile/water).[9][10] In this mode, a water layer forms on the stationary phase, and your polar analyte partitions into it, allowing for separation. Water acts as the "strong" solvent.[9]

-

Solution 3: Use Reverse-Phase Chromatography: As mentioned previously, switching to a C18 column with a polar mobile phase (water/acetonitrile) is often the best solution for highly polar molecules that bind too strongly to silica.[2]

-

-

Cause B: Compound Decomposition: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[6][11] Your compound may be breaking down upon loading, and the degradation products are what remain adsorbed to the column.

-

Solution 1: Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit in the open air on the silica for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[4][6]

-

Solution 2: Deactivate the Silica: Neutralize the silica gel by adding 1-3% triethylamine to your eluent system.[5] This can pacify the surface and prevent acid-catalyzed decomposition.

-

Solution 3: Use a Less Acidic Stationary Phase: Switch to neutral alumina or Florisil, which are generally less harsh than silica gel.[6][11]

-

Question 3: I see a good separation on my TLC plate (e.g., Rf of 0.3 for my product and 0.6 for an impurity), but on the column, all my fractions are mixed.

Answer:

This issue often points to a problem with the column setup or sample loading technique, assuming the compound is stable.

Possible Causes & Solutions:

-

Cause A: Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to load 1-5% of the stationary phase mass (e.g., 1-5 g of crude material on 100 g of silica).[4] Overloading saturates the stationary phase, preventing proper equilibration and leading to broad, overlapping bands.

-

Solution: Reduce the sample load or, if you need to purify a large amount of material, use a column with a larger diameter.[4]

-

-

Cause B: Poor Sample Loading Technique: If the initial band of your sample at the top of the column is too wide, separation will be compromised from the start. This happens if you dissolve your sample in too much solvent or in a solvent that is significantly more polar than the mobile phase.

-

Solution 1: Use Dry Loading: This is the preferred method for compounds that have poor solubility in the mobile phase.[7] Dissolve your crude product in a suitable, volatile solvent (e.g., DCM, methanol), add a small amount of silica gel (1-2 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[7]

-

Solution 2: Minimize Liquid Loading Volume: If using liquid loading, dissolve your sample in the absolute minimum volume of solvent. Ideally, use the mobile phase itself. If a stronger solvent is needed for solubility, use as little as possible to ensure it is rapidly diluted by the mobile phase at the top of the column.[7][11]

-

-

Cause C: Column Channeling: If the silica bed is not packed uniformly, solvent can create "channels" or cracks, allowing the sample to travel through unevenly and ruining the separation.

-

Solution: Ensure proper column packing. The "slurry method" is most reliable. Prepare a slurry of silica gel in your initial, low-polarity mobile phase and pour it into the column. Gently tap the column and use positive pressure to pack a firm, uniform bed.[12][13] Never let the top of the silica bed run dry.[14]

-

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing and solving common purification issues.

Caption: Troubleshooting workflow for piperidine triazole purification.

Frequently Asked Questions (FAQs)

-

Q1: What is a good starting solvent system for TLC analysis of piperidine triazoles? A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[5] For more polar piperidine triazoles, begin with a more polar system like 5% methanol in dichloromethane (DCM).[5] Always have a range of solvents ready to test.

-

Q2: What Rf (Retardation factor) value should I aim for on my analytical TLC plate? For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[15] An Rf in this range provides a good balance between resolution from impurities and a reasonable elution time.[15]

-

Q3: Should I use an isocratic or a gradient elution?

-

Isocratic elution (constant solvent composition) is simpler and works well if your desired compound is well-separated from all impurities on the TLC plate.[16]

-

Gradient elution (gradually increasing the solvent polarity during the run) is generally better for complex mixtures with compounds of widely varying polarities.[17] It helps to elute strongly retained compounds as sharper peaks and can significantly reduce the total purification time.[16][18]

-

-

Q4: My compound is not UV-active. How can I monitor the purification? If your compound lacks a UV chromophore, you will need to use a staining method to visualize your TLC plates. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds and is particularly useful for visualizing piperidines.[13]

Data & Methodologies

Table 1: Stationary & Mobile Phase Selection Guide

| Compound Properties | Recommended Stationary Phase | Typical Mobile Phase System (Normal Phase) | Key Considerations |

| Moderately Polar, Base-Stable | Silica Gel (Standard) | Hexane/Ethyl Acetate, DCM/Methanol | Add 0.1-1% Triethylamine (TEA) to prevent peak tailing.[4][5] |

| Polar, Basic, Acid-Sensitive | Basic or Neutral Alumina | Hexane/Ethyl Acetate, DCM/Methanol | Excellent for preventing decomposition of acid-sensitive compounds.[4][8] |

| Very Polar, Water-Soluble | Reverse-Phase C18 | Water/Acetonitrile or Water/Methanol | Elution order is reversed (less polar compounds elute first). |

| Very Polar, Water-Soluble | Amino or Diol-bonded Silica (HILIC) | Acetonitrile/Water | Specifically designed for retaining and separating very polar compounds.[2][10] |

Protocol 1: Standard Flash Column Chromatography Purification

This protocol outlines a standard workflow for purifying a piperidine triazole derivative using silica gel.

Step 1: Thin-Layer Chromatography (TLC) Optimization

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

-

Spot the solution onto several TLC plates.

-

Develop each plate in a different solvent system (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM).

-

Visualize the plates using a UV lamp and/or a chemical stain.

-

Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides the best separation from impurities.[15] This will be your starting mobile phase.

Step 2: Column Packing (Wet Slurry Method)

-

Select a column of appropriate size for your sample amount (target ~100:1 to 20:1 ratio of silica to crude material by weight).

-

In a beaker, prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., Hexane). The consistency should be like a thin milkshake, not a thick paste.

-

Pour the slurry into the column. Use a funnel to avoid spilling.

-

Gently tap the side of the column to dislodge air bubbles and help the silica settle.

-

Apply positive pressure (using a pump or inert gas) to firmly pack the stationary phase.

-

Add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent it from being disturbed during solvent or sample addition.

-

Wash the column with 2-3 column volumes of your starting mobile phase, ensuring the silica bed is never allowed to run dry.

Step 3: Sample Loading (Dry Loading Recommended)

-

Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

-

Add silica gel (approx. 1-1.5 g) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

-

Carefully add the silica-adsorbed sample onto the sand layer at the top of your packed column, ensuring an even layer.

-

Gently add another thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection

-

Carefully add your mobile phase to the column.

-

Apply positive pressure to begin elution at a steady drip rate.

-

If using an isocratic method, continue with the same solvent mixture throughout.

-

If using a gradient method, start with your low-polarity TLC solvent and gradually increase the percentage of the more polar solvent (e.g., start with 20% EtOAc/Hexane, then move to 30%, 40%, etc.).[16]

-

Collect the eluent in a series of numbered test tubes or flasks (fractions).

Step 5: Fraction Analysis

-

Using TLC, spot every few fractions (or every fraction, depending on the separation) on a single plate.

-

Develop and visualize the TLC plate.

-

Identify the fractions that contain your pure compound.

-

Combine the pure fractions, and remove the solvent under reduced pressure to isolate your purified piperidine triazole.

Purification Workflow Diagram

Caption: General workflow for column chromatography purification.

References

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

-

Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis. PMC. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. PMC. [Link]

-

Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

-

Phenomenex. Troubleshooting Guide. [Link]

-

ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

-

UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

-

Monash University. Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. [Link]

-

Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC. [Link]

-

Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. [Link]

-

HPLC Troubleshooting Guide. [Link]

-

Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. PMC. [Link]

-

Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

-